molecular formula C9H14N3NaO8P B3285874 3'-Cytidylic acid, disodium salt CAS No. 81487-29-8

3'-Cytidylic acid, disodium salt

Cat. No.: B3285874
CAS No.: 81487-29-8
M. Wt: 346.19 g/mol
InChI Key: BXFNBJRBIXFESR-IAIGYFSYSA-N
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Description

3’-Cytidylic acid, disodium salt, also known as 3′ (+2′)-CMP-Na2 or Cytidine-3′ (+2′)-monophosphate disodium salt, is a compound with the empirical formula C9H12Na2N3O8P and a molecular weight of 367.16 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Molecular Structure Analysis

The molecular structure of 3’-Cytidylic acid, disodium salt consists of the phosphate group, the pentose sugar ribose, and the nucleobase cytosine . The SMILES string representation of the molecule is [Na+].[Na+].[Na+].[Na+].NC1=NC(=O)N(C=C1)[C@@H]2OC@HC@@H([O-])=O)[C@H]2O.NC3=NC(=O)N(C=C3)[C@@H]4OC@HC@@H[C@H]4OP([O-])([O-])=O .


Physical and Chemical Properties Analysis

The physical and chemical properties of 3’-Cytidylic acid, disodium salt include an assay of ≥97.0% (HPLC), optical activity [α]20/D +19±1°, c = 1% in 0.5 M Na2HPO4, and impurities of ≤15% water .

Properties

CAS No.

81487-29-8

Molecular Formula

C9H14N3NaO8P

Molecular Weight

346.19 g/mol

IUPAC Name

disodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate

InChI

InChI=1S/C9H14N3O8P.Na/c10-5-1-2-12(9(15)11-5)8-6(14)7(4(3-13)19-8)20-21(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/t4-,6-,7-,8-;/m1./s1

InChI Key

BXFNBJRBIXFESR-IAIGYFSYSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O.[Na]

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)([O-])[O-])O.[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)O)O.[Na]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Cytidylic acid, disodium salt
Reactant of Route 2
3'-Cytidylic acid, disodium salt
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3'-Cytidylic acid, disodium salt
Reactant of Route 4
3'-Cytidylic acid, disodium salt
Reactant of Route 5
3'-Cytidylic acid, disodium salt
Reactant of Route 6
3'-Cytidylic acid, disodium salt

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